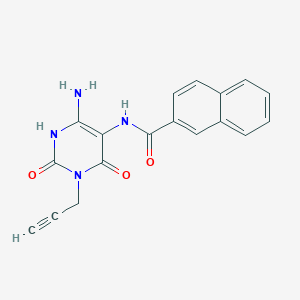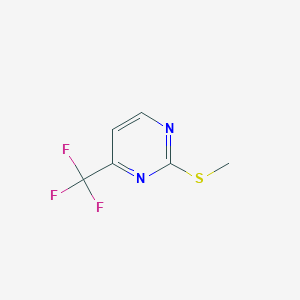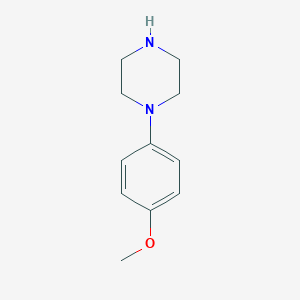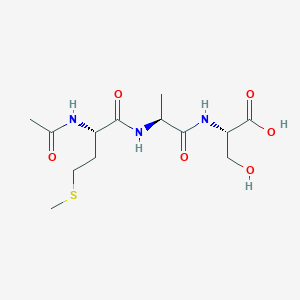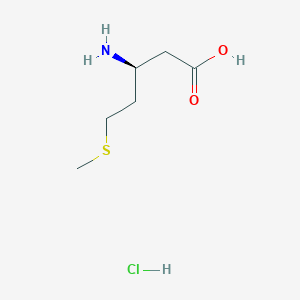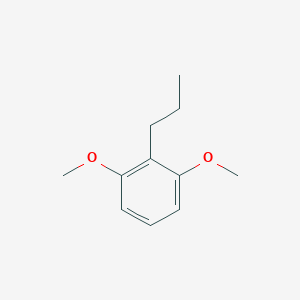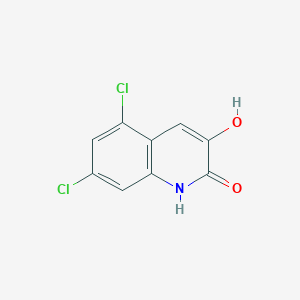
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as DCQ, is a heterocyclic organic compound that belongs to the quinolone family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is not fully understood. However, studies have shown that it inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also induces cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one also exhibits antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it suitable for use in different experimental conditions. However, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has some limitations for lab experiments. It is toxic at high concentrations and can cause DNA damage. Therefore, caution should be taken when handling 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the laboratory.
Zukünftige Richtungen
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has great potential for future research in various fields. Some possible future directions include:
1. Development of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one derivatives with improved pharmacological properties.
2. Investigation of the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in different biological systems.
3. Study of the potential of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in the treatment of other diseases such as viral infections and autoimmune disorders.
4. Exploration of the use of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in combination with other drugs for the treatment of cancer.
5. Evaluation of the toxicity and safety of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in animal models.
In conclusion, 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is a synthetic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one and to explore its potential in the treatment of various diseases.
Synthesemethoden
5,7-dichloro-3-hydroxyquinolin-2(1H)-one can be synthesized by the reaction of 5,7-dichloro-8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. This reaction yields 5,7-dichloro-3-hydroxyquinolin-2(1H)-one as a yellow crystalline solid with a melting point of 240-242 °C.
Wissenschaftliche Forschungsanwendungen
5,7-dichloro-3-hydroxyquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, and antifungal activities. 5,7-dichloro-3-hydroxyquinolin-2(1H)-one has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
176170-12-0 |
|---|---|
Produktname |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
Molekularformel |
C9H5Cl2NO2 |
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
InChI-Schlüssel |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
Synonyme |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



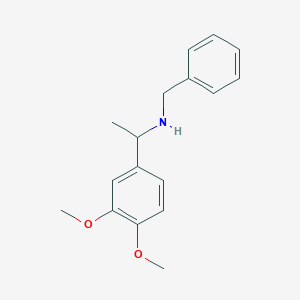
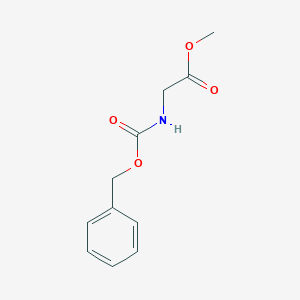
![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)
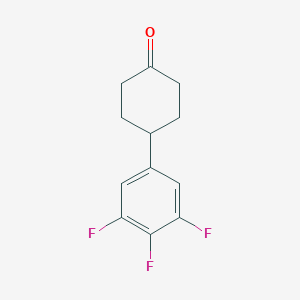
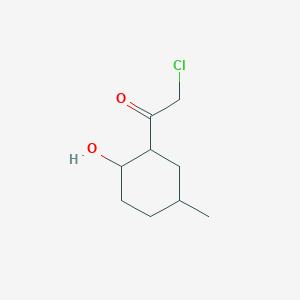
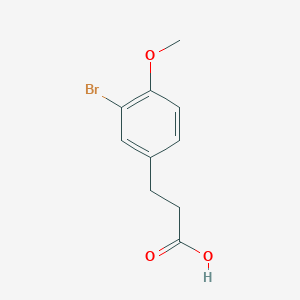
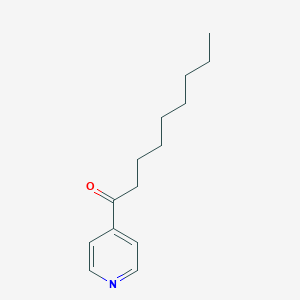
![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)
